Methyl 2,5-dimethoxyoxolane-3-carboxylate
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Overview
Description
Methyl 2,5-dimethoxyoxolane-3-carboxylate is an organic compound with a molecular formula of C8H14O5 It is a derivative of oxolane, featuring two methoxy groups and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethoxyoxolane-3-carboxylate typically involves the reaction of 2,5-dimethoxyoxolane with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethoxyoxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxyoxolane-3-carboxylic acid.
Reduction: Formation of 2,5-dimethoxyoxolane-3-methanol.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5-dimethoxyoxolane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,5-dimethoxyoxolane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved include ester hydrolysis, oxidation, and reduction, which modify the compound’s structure and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dimethyl-3-furancarboxylate: Similar in structure but with a furan ring instead of an oxolane ring.
Methyl 2,5-dimethoxybenzoate: Contains a benzene ring instead of an oxolane ring.
Methyl 2,5-dimethoxyphenylacetate: Features a phenylacetate group instead of an oxolane ring.
Uniqueness
Methyl 2,5-dimethoxyoxolane-3-carboxylate is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
methyl 2,5-dimethoxyoxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-10-6-4-5(7(9)11-2)8(12-3)13-6/h5-6,8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTZIJSZRBWTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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